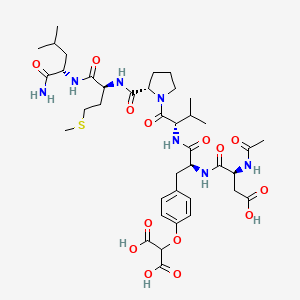
Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the malonyl group (CH(CO2H)2) in the tyrosine residue makes it unique and potentially useful for specific biochemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The malonyl group in the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted malonyl groups.
科学研究应用
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and modification techniques.
Biology
Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions due to its unique sequence and functional groups.
Medicine
Drug Development: Potential use in developing peptide-based therapeutics targeting specific pathways or receptors.
Industry
Biotechnology: Utilized in the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 depends on its interaction with specific molecular targets. The malonyl group in the tyrosine residue can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate signaling pathways and protein activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2: Contains a sulfonated tyrosine residue instead of a malonyl group.
Ac-Asp-Tyr-Met-Gly-Trp-NH2: Lacks the malonyl group, making it less reactive in certain biochemical contexts.
Uniqueness
The presence of the malonyl group in Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 makes it unique compared to other peptides. This group can participate in specific chemical reactions, making the compound valuable for studying protein modifications and developing targeted therapeutics.
属性
分子式 |
C39H57N7O14S |
|---|---|
分子量 |
880.0 g/mol |
IUPAC 名称 |
2-[4-[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenoxy]propanedioic acid |
InChI |
InChI=1S/C39H57N7O14S/c1-19(2)16-25(32(40)50)43-33(51)24(13-15-61-6)42-36(54)28-8-7-14-46(28)37(55)30(20(3)4)45-35(53)26(44-34(52)27(18-29(48)49)41-21(5)47)17-22-9-11-23(12-10-22)60-31(38(56)57)39(58)59/h9-12,19-20,24-28,30-31H,7-8,13-18H2,1-6H3,(H2,40,50)(H,41,47)(H,42,54)(H,43,51)(H,44,52)(H,45,53)(H,48,49)(H,56,57)(H,58,59)/t24-,25-,26-,27-,28-,30-/m0/s1 |
InChI 键 |
XPASOGHYDSTHJQ-YUGXLDDKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















